3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3,5-difluorophenyl)propanamide
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Overview
Description
3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3,5-difluorophenyl)propanamide is a complex organic compound that features a benzoxazole ring, an oxadiazole ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3,5-difluorophenyl)propanamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Formation of the Oxadiazole Ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative.
Coupling of the Benzoxazole and Oxadiazole Rings: This step involves the use of a sulfanyl methylating agent to link the two rings.
Introduction of the Difluorophenyl Group: This can be done via a substitution reaction using a difluorophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and difluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides and other ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Research: The compound can be used to study the biological pathways and mechanisms involved in its action.
Industrial Applications: It can be used in the development of new materials with specific properties, such as antimicrobial or anticancer activity.
Mechanism of Action
The mechanism of action of 3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- 5-[(5-chloro-1,3-benzoxazol-2-yl)methyl]-1,3,4-oxadiazole-2-thiol
Uniqueness
3-(3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)-N-(3,5-difluorophenyl)propanamide is unique due to its combination of a benzoxazole ring, an oxadiazole ring, and a difluorophenyl group. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H13ClF2N4O3S |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
3-[3-[(5-chloro-1,3-benzoxazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]-N-(3,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C19H13ClF2N4O3S/c20-10-1-2-15-14(5-10)24-19(28-15)30-9-16-25-18(29-26-16)4-3-17(27)23-13-7-11(21)6-12(22)8-13/h1-2,5-8H,3-4,9H2,(H,23,27) |
InChI Key |
VWANOIXEORNMTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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